5-Nitrobenzo[d]oxazole-2-carbohydrazide

Catalog No.
S12216865
CAS No.
M.F
C8H6N4O4
M. Wt
222.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitrobenzo[d]oxazole-2-carbohydrazide

Product Name

5-Nitrobenzo[d]oxazole-2-carbohydrazide

IUPAC Name

5-nitro-1,3-benzoxazole-2-carbohydrazide

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

InChI

InChI=1S/C8H6N4O4/c9-11-7(13)8-10-5-3-4(12(14)15)1-2-6(5)16-8/h1-3H,9H2,(H,11,13)

InChI Key

YFFBWULHXVDQBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C(=O)NN

5-Nitrobenzo[d]oxazole-2-carbohydrazide is a heterocyclic compound characterized by its molecular formula C8H6N4O4C_8H_6N_4O_4 and a molecular weight of 222.16 g/mol. This compound features a nitro group attached to the benzoxazole ring, which contributes to its chemical reactivity and biological activity. The structure of 5-Nitrobenzo[d]oxazole-2-carbohydrazide can be depicted as follows:

This arrangement allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions, which may enhance its biological activity.
  • Reduction: The compound can undergo reduction reactions to yield various derivatives.
  • Substitution: The hydrazide group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective for reduction.
  • Substitution Reagents: Alkyl halides and acyl chlorides are typically employed in substitution reactions.

Major Products Formed

These reactions can lead to a variety of substituted benzoxazole derivatives, each potentially exhibiting unique properties and activities.

Research has indicated that 5-Nitrobenzo[d]oxazole-2-carbohydrazide possesses significant biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves the bioreduction of the nitro group, leading to the formation of reactive intermediates that interact with cellular components. This interaction can disrupt cellular processes, resulting in cytotoxic effects against various cancer cell lines and pathogens.

The synthesis of 5-Nitrobenzo[d]oxazole-2-carbohydrazide typically involves the reaction of 5-nitrobenzoxazole with hydrazine hydrate. This reaction is generally conducted in ethanol under reflux conditions for several hours.

Industrial Production Methods

For large-scale production, continuous flow reactors and automated systems may be utilized to enhance efficiency and yield while minimizing by-products. Optimizing reaction conditions is crucial for maintaining product quality.

5-Nitrobenzo[d]oxazole-2-carbohydrazide has diverse applications across several fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex heterocyclic compounds.
  • Biology: Explored for potential therapeutic applications against infectious diseases and cancer.
  • Medicine: Investigated for its efficacy in drug development targeting specific diseases.
  • Industry: Utilized in developing new materials with unique properties such as fluorescence and conductivity.

Several compounds share structural similarities with 5-Nitrobenzo[d]oxazole-2-carbohydrazide, including:

  • Benzo[d]oxazole-2-carbohydrazide: Lacks the nitro group but shares the basic benzoxazole structure.
  • 5-Methylbenzo[d]oxazole-2-carbohydrazide: Contains a methyl group instead of a nitro group.
  • 5-Chlorobenzo[d]oxazole-2-carbohydrazide: Features a chlorine substituent instead of a nitro group.

Uniqueness

The presence of the nitro group in 5-Nitrobenzo[d]oxazole-2-carbohydrazide is crucial for its enhanced biological activity compared to similar compounds. This functional group not only increases reactivity but also allows for further chemical modifications, leading to a wide array of derivatives with diverse properties.

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

222.03890469 g/mol

Monoisotopic Mass

222.03890469 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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